(Z)-2-imino-N'-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide
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Overview
Description
Reactants: Chromene core and hydrazine hydrate
Catalyst: Acetic acid
Step 3: Addition of Methylbenzoyl Group
Reactants: Intermediate from Step 2 and 2-methylbenzoyl chloride
Catalyst: Triethylamine
Solvent: Dichloromethane
Conditions: Room temperature, stirring for several hours
Industrial Production Methods
Industrial production of (Z)-2-imino-N’-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-imino-N’-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the imino and carbohydrazonamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
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Step 1: Synthesis of Chromene Core
Reactants: Salicylaldehyde and ethyl acetoacetate
Catalyst: Piperidine
Solvent: Ethanol
Conditions: Reflux for several hours
Chemical Reactions Analysis
Types of Reactions
(Z)-2-imino-N’-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Solvents: Ethanol, dichloromethane, acetonitrile
Conditions: Reflux, room temperature, stirring
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
(Z)-2-imino-N’-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide has a wide range of scientific research applications:
Chemistry: The compound is studied for its potential as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, including antioxidant, antimicrobial, and anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: It is used in the development of new materials and as a component in chemical formulations for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-2-imino-N’-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide involves its interaction with specific molecular targets and pathways. The compound’s imino and carbohydrazonamide groups play a crucial role in its biological activity. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2H-chromene-3-carbohydrazonamide
- 2-methylbenzoyl-2H-chromene
- Imino-2H-chromene derivatives
Uniqueness
(Z)-2-imino-N’-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity, stability, and selectivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(Z)-[amino-(2-iminochromen-3-yl)methylidene]amino]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-11-6-2-4-8-13(11)18(23)22-21-16(19)14-10-12-7-3-5-9-15(12)24-17(14)20/h2-10,20H,1H3,(H2,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHIHWDQAHCZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=C(C2=CC3=CC=CC=C3OC2=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C(/C2=CC3=CC=CC=C3OC2=N)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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